![molecular formula C23H15BrN2OS2 B2742971 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one CAS No. 950456-84-5](/img/no-structure.png)

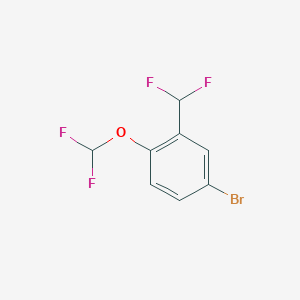

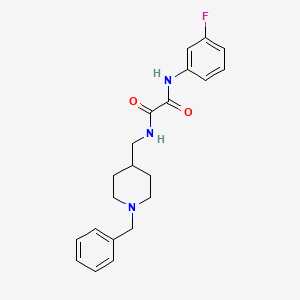

4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

Researchers have developed various synthesis methodologies to create quinazolinone derivatives and related compounds, focusing on their structural characterization through spectral analysis and elemental analysis. These compounds are synthesized through reactions involving key intermediates like benzyl amine, thiourea, and different halides, leading to the formation of quinazolinone derivatives with potential biological activities. The structural aspects of these compounds are elucidated using techniques like IR, NMR, MS, and elemental analysis, providing insights into their molecular frameworks and chemical properties (El-Azab, Abdel-Aziz, Ng, & Tiekink, 2012).

Biological Activities

Quinazolinone derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. Some studies have focused on evaluating the antimicrobial and antifungal activities of these compounds, showing promising results against various Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus. The biological screening involves methods like the paper disc diffusion technique and minimum inhibitory concentration (MIC) determinations to assess the potency of these compounds against targeted microorganisms (Patel, Patel, & Patel, 2010).

Anticancer Research

Quinazolinone derivatives have also been investigated for their potential anticancer activities. The synthesis of novel quinazolinone-based compounds and their evaluation against various cancer cell lines have been conducted to identify promising anticancer agents. These studies leverage in vitro antiproliferative assays to determine the cytotoxic effects of these compounds on cancer cells, aiming to identify compounds with significant anticancer potential for further development (Reis et al., 2011).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one involves the condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol to form 4-bromo-2-(phenylthio)benzaldehyde, which is then reacted with 2-aminobenzophenone to form the target compound.", "Starting Materials": [ "4-bromobenzaldehyde", "2-aminobenzenethiol", "2-aminobenzophenone" ], "Reaction": [ "Step 1: Condensation of 4-bromobenzaldehyde with 2-aminobenzenethiol in the presence of a base such as sodium hydroxide or potassium carbonate to form 4-bromo-2-(phenylthio)benzaldehyde.", "Step 2: Reaction of 4-bromo-2-(phenylthio)benzaldehyde with 2-aminobenzophenone in the presence of a catalyst such as acetic acid or triethylamine to form 4-benzyl-3-(4-bromophenyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one." ] } | |

Número CAS |

950456-84-5 |

Fórmula molecular |

C23H15BrN2OS2 |

Peso molecular |

479.41 |

Nombre IUPAC |

4-benzyl-3-(4-bromophenyl)-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |

InChI |

InChI=1S/C23H15BrN2OS2/c24-17-12-10-16(11-13-17)20-21-25(14-15-6-2-1-3-7-15)22(27)18-8-4-5-9-19(18)26(21)23(28)29-20/h1-13H,14H2 |

SMILES |

C1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=C(C=C5)Br |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Fluorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2742889.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2742890.png)

![(2E)-3-[(2-fluorophenyl)amino]-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}prop-2-enenitrile](/img/structure/B2742891.png)

![8-(sec-butyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742894.png)

![N-[2-[3-[(2-chloro-6-fluorophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2742897.png)

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(cyclopropylmethyl)piperidine-4-carboxamide](/img/structure/B2742905.png)

![2-(2-Ethoxyethyl)-6-(2-ethoxyphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2742911.png)